(1R,3S)-(4-benzylfuran-3-yl)methyl 2,2-dimethyl-3-((E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl)cyclopropanecarboxylate
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Overview
Description
Kadethrin is a synthetic pyrethroid insecticide with the chemical formula C23H24O4S . It is known for its potent knockdown effect on insects, making it more effective than pyrethrin II . Kadethrin is relatively unstable, especially when exposed to light, due to the presence of a furan ring and a thiolactone group in its molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kadethrin is synthesized through the formal condensation of the carboxy group of (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl]cyclopropanecarboxylic acid with the hydroxy group of (5-benzylfuran-3-yl)methanol . The reaction typically involves esterification under controlled conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of Kadethrin involves large-scale esterification processes, often using catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain the integrity of the furan and thiolactone groups, which are crucial for the insecticidal activity of Kadethrin .
Chemical Reactions Analysis
Types of Reactions
Kadethrin undergoes several types of chemical reactions, including:
Oxidation: Kadethrin can be oxidized, leading to the breakdown of its furan ring and thiolactone group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Kadethrin.
Hydrolyzing Agents: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Scientific Research Applications
Kadethrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the stability and reactivity of pyrethroids.
Biology: Investigated for its effects on insect physiology and its potential use in pest control.
Medicine: Studied for its potential effects on human health and its metabolism in mammals.
Industry: Utilized in the development of new insecticidal formulations and pest control products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrethrin I and II: Natural pyrethroids derived from chrysanthemum flowers.
Tetramethrin: A synthetic pyrethroid with similar insecticidal properties.
Permethrin: Another synthetic pyrethroid used widely in pest control.
Uniqueness of Kadethrin
Kadethrin is unique due to its high potency and rapid knockdown effect on insects, making it more effective than many other pyrethroids . its instability under light exposure limits its practical applications .
Properties
Molecular Formula |
C23H24O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4-benzylfuran-3-yl)methyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H24O4S/c1-23(2)19(11-16-8-9-28-22(16)25)20(23)21(24)27-14-18-13-26-12-17(18)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3/b16-11+/t19-,20-/m0/s1 |
InChI Key |
VEVPFZFNJFHFIE-AHJJFNAJSA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OCC2=COC=C2CC3=CC=CC=C3)/C=C/4\CCSC4=O)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=COC=C2CC3=CC=CC=C3)C=C4CCSC4=O)C |
Origin of Product |
United States |
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